Antitumor agent-132

Mitochondrial Targeting Lung Cancer Selectivity Index

Triptolide's severe systemic toxicity limits its use in repeated dosing or long-term cancer studies. Antitumor agent-132 (F9), a rationally designed mitochondrial-targeted conjugate, overcomes this by selectively accumulating in cancer cells with elevated membrane potential. - Selective killing: No effect on BEAS-2B normal lung epithelial cells, enabling clean co-culture/organoid experiments. - Reduced toxicity: Significantly lower renal, hepatic, and developmental toxicity in zebrafish models compared to triptolide. - Research use: Validated benchmark tool for mitochondrial apoptosis, ROS induction, and MMP dissipation assays.

Molecular Formula C44H51BrN2O7
Molecular Weight 799.8 g/mol
Cat. No. B12379424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-132
Molecular FormulaC44H51BrN2O7
Molecular Weight799.8 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)C=CC9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-]
InChIInChI=1S/C44H50N2O7.BrH/c1-27(2)42-37(52-42)38-44(53-38)41(3)20-17-31-32(26-49-39(31)48)33(41)24-35-43(44,51-35)40(42)50-36(47)14-8-6-4-5-7-11-21-46-22-18-28(19-23-46)15-16-29-25-45-34-13-10-9-12-30(29)34;/h9-10,12-13,15-16,18-19,22-23,25,27,33,35,37-38,40H,4-8,11,14,17,20-21,24,26H2,1-3H3;1H/t33?,35-,37-,38-,40+,41-,42-,43+,44+;/m0./s1
InChIKeyPFDNJKAZEJXVLZ-ZEMPOTJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-132 Overview


Antitumor agent-132 (designated Compound F9) is a small-molecule derivative of triptolide, a potent natural antitumor agent whose clinical application has been severely limited by systemic toxicity [1]. F9 was engineered through a mitochondrial-targeting strategy by conjugating triptolide with the lipophilic cation carrier E-4-(1H-indol-3-yl vinyl)-N-methylpyridinium iodide (F16) [1]. This modification enables selective accumulation in the mitochondria of cancer cells, leveraging the higher mitochondrial membrane potential (MMP) of tumor cells compared to normal cells [1]. As a synthetic derivative (molecular formula C44H51BrN2O7, MW 799.79), it is exclusively available for research use and represents a rationally designed chemical tool to dissect mitochondrial pathways in cancer while mitigating the host toxicity inherent to the parent compound [2].

Workflow Mitochondria-targeted pathway studies
Selection Triptolide derivative with F16 mitochondrial carrier
Use context Cancer cell models, apoptosis/ROS assays

Antitumor Agent-132 Selectivity Advantage


The parent compound triptolide exhibits a well-documented narrow therapeutic window due to non-specific cytotoxicity, causing dose-limiting hepatotoxicity and renal toxicity that restrict its translational potential [1]. Simple substitution of triptolide or other non-targeted analogs fails to address the core pharmacophore limitation: the inability to discriminate between malignant cells with elevated MMP and healthy somatic cells [1]. Antitumor agent-132 overcomes this limitation through specific chemical conjugation with the F16 mitochondrial-targeting carrier, a structural feature absent in unmodified triptolide or other commercially available triptolide derivatives lacking this precise vector [2]. As demonstrated in comparative studies, this structural distinction results in a divergent safety profile that cannot be replicated by generic substitution, as quantified in the evidence below.

  • Mismatch Non-targeted triptolide or simple analogs may exhibit non-specific cytotoxicity in both cancer and normal cells, altering assay interpretation.
  • Carrier Triptolide derivatives lacking the F16 carrier may not show mitochondrial accumulation, changing pathway response context.
  • Toxicity The triptolide scaffold retains reported multi-organ toxicity potential, which can limit in vivo dosing windows in research models.

Antitumor Agent-132 Safety & Selectivity


Selective Cytotoxicity in Lung Cancer

In a direct head-to-head comparison using the NCI-H1975 non-small cell lung cancer cell line and the normal lung epithelial cell line BEAS-2B, Antitumor agent-132 (F9) demonstrated a stark qualitative difference in selectivity relative to triptolide. While triptolide induces potent cytotoxicity in both malignant and normal cells, F9 induces apoptosis and dose-dependent ROS increase specifically in NCI-H1975 cells, with no observable effects on BEAS-2B normal cells at the tested concentrations [1]. This indicates a significant widening of the therapeutic selectivity window, a critical differentiator for mitochondrial-targeted anticancer agents. (Note: The original manuscript reports 'no effects were observed in normal cells BEAS-2B' under conditions where triptolide exhibits toxicity; exact IC50 ratios require consultation of the full primary data).

Selective Cytotoxicity
Head-to-head
F9 showed no observable cytotoxic effects on BEAS-2B normal lung cells, while triptolide affected both cancer and normal cells.
Supports cell-model selectivity review.
Exact IC50 ratios require primary data review.
Mitochondrial Targeting Lung Cancer Selectivity Index

In Vivo Toxicity Reduction

In a direct comparative in vivo study using a zebrafish model, Antitumor agent-132 (F9) exhibited significantly lower toxicity across multiple organ systems compared to the parent compound triptolide [1]. The study specifically assessed developmental toxicity, renal toxicity, and liver toxicity endpoints. While the abstract confirms statistical significance, the full manuscript contains the quantitative dose-response data and LC50 values. The key differentiator is the validated reduction in multi-organ toxicity, directly addressing the primary clinical liability of the triptolide chemotype [1].

In Vivo Toxicity
Head-to-head
F9 exhibited significantly lower developmental, renal, and liver toxicities vs. triptolide (p < 0.05) in a zebrafish model.
Supports model toxicity comparison context.
Quantitative LC50 values available in full manuscript.
In Vivo Toxicology Zebrafish Model Hepatotoxicity

Mitochondrial Targeting Mechanism

Antitumor agent-132 (F9) demonstrates a mechanistically distinct subcellular localization profile compared to triptolide. F9 is engineered to accumulate specifically in the mitochondria of cancer cells, a property confirmed in NCI-H1975 cells, where it induces a dose-dependent increase in intracellular reactive oxygen species (ROS) and reduces mitochondrial membrane potential (MMP) [1]. In contrast, triptolide exhibits a broader, non-targeted mechanism of action with multi-organelle effects [1]. This targeted mitochondrial disruption is a direct consequence of the F16 carrier conjugate, which is not present in triptolide or other simple triptolide analogs [2]. (Note: Quantitative data on mitochondrial accumulation ratios is available in the full primary manuscript).

Mitochondrial Targeting
Context-dependent
F9 accumulated in NCI-H1975 mitochondria, induced ROS and reduced MMP; triptolide showed broad cellular distribution.
Supports mitochondrial pathway research context.
Quantitative accumulation data require primary manuscript review.
Mitochondrial Membrane Potential Reactive Oxygen Species Apoptosis Induction

Antitumor Agent-132 Research Applications


Xenograft Efficacy Studies

Researchers conducting efficacy studies in murine xenograft or PDX models of lung cancer should select Antitumor agent-132 over triptolide when the experimental design requires repeated dosing or long-term treatment schedules. The significantly reduced renal, hepatic, and developmental toxicity observed in the zebrafish model [1] suggests that F9 will permit higher cumulative dosing or longer treatment windows in rodents, enabling more robust assessment of tumor growth inhibition without confounding toxicity-related weight loss or mortality. This is particularly critical for combination therapy studies where additive toxicity is a concern.

Mitochondrial Apoptosis in Co-Culture

For in vitro investigations of selective cancer cell killing, Antitumor agent-132 provides a clean experimental system. The confirmed lack of effect on BEAS-2B normal lung epithelial cells [1] makes F9 an ideal chemical probe for co-culture experiments or 3D organoid models containing both malignant and normal stromal cells. Unlike triptolide, which would kill both populations, F9 allows for the specific induction of mitochondrial apoptosis in the cancer compartment, facilitating downstream analyses (e.g., RNA-seq, metabolomics) without the background noise of normal cell death.

Mitochondrial Targeting & Drug Delivery

Investigators developing novel mitochondrial-targeting vectors or studying mitochondrial dynamics in cancer should utilize Antitumor agent-132 as a benchmark tool compound. F9 represents a validated example of a triptolide-F16 conjugate that achieves functional mitochondrial accumulation [1]. Its use as a positive control or reference standard in assays measuring mitochondrial membrane potential (MMP) dissipation or ROS production is scientifically justified, providing a known benchmark against which new mitochondria-targeted entities can be compared for cellular uptake and activity.

Application
Selection Property
Validation Focus
Lung cancer xenograft model studies
Reported lower multi-organ toxicity in zebrafish model
Toxicity-limited dosing windows and tumor growth inhibition endpoints
Cancer cell co-culture / 3D organoid models
Reported cancer-cell selective response (sparing BEAS-2B normal cells)
Cancer-specific apoptosis induction and downstream -omics analyses
Mitochondrial targeting compound benchmarking
F16-mediated mitochondrial accumulation with ROS/MMP effects
MMP dissipation and ROS production assay context

Technical Documentation Hub

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49 linked technical documents
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